![molecular formula C8H11N B124415 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 147329-68-8](/img/structure/B124415.png)
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (MTHCP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various research fields. MTHCP is a cyclic amine that contains a five-membered ring fused to a six-membered ring. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is not fully understood, but it is believed to act as a GABA receptor agonist, which may contribute to its potential therapeutic effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has a range of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several advantages for use in lab experiments, including its unique chemical structure, which allows for the synthesis of complex organic molecules. The compound is also relatively stable and can be easily purified. However, one limitation of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is its low yield, which can make large-scale synthesis challenging.
Orientations Futures
There are several future directions for research on 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole. One potential area of research is the development of new synthetic methods for the compound, which could increase its yield and make large-scale synthesis more feasible. Another area of research is the investigation of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole's potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
In conclusion, 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various research fields. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. Further research is needed to fully understand the compound's potential therapeutic applications and to develop new synthetic methods for the compound.
Méthodes De Synthèse
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be synthesized through several methods, including the reaction of cyclopentadiene with acrylonitrile followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2,3-dihydrofuran with vinylmagnesium bromide followed by reduction with lithium aluminum hydride. The yield of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole varies depending on the method used, with the highest yield reported to be 70%.
Applications De Recherche Scientifique
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been used in various scientific research applications, including as a building block in the synthesis of complex organic molecules. The compound has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis. 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have a positive effect on the central nervous system.
Propriétés
Numéro CAS |
147329-68-8 |
|---|---|
Nom du produit |
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Formule moléculaire |
C8H11N |
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
1-methyl-5,6-dihydro-4H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C8H11N/c1-9-6-5-7-3-2-4-8(7)9/h5-6H,2-4H2,1H3 |
Clé InChI |
HWLONZNXZKASKN-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1CCC2 |
SMILES canonique |
CN1C=CC2=C1CCC2 |
Synonymes |
Cyclopenta[b]pyrrole, 1,4,5,6-tetrahydro-1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



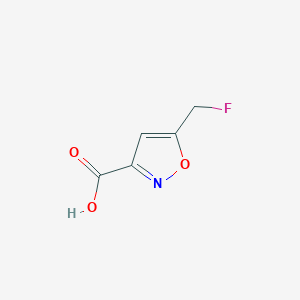
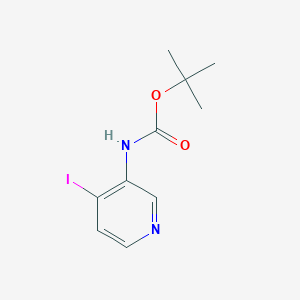
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
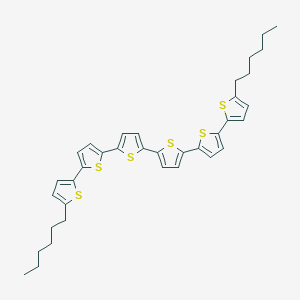
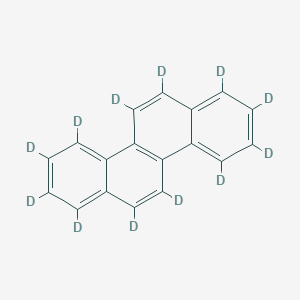
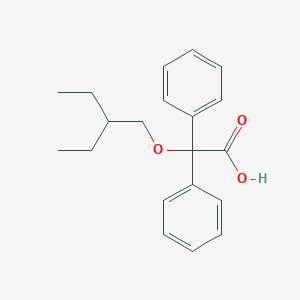

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
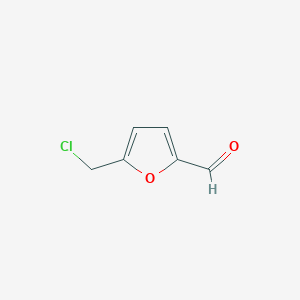
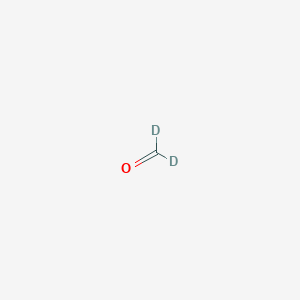
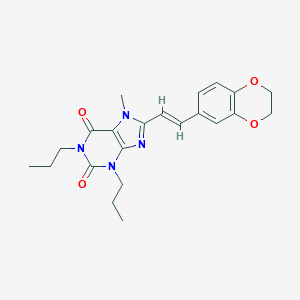

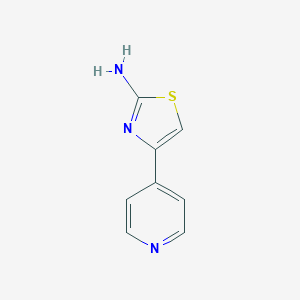
![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)